1-Oxaspiro[5.5]undecan-4-amine
Description
1-Oxaspiro[5.5]undecan-4-amine is a bicyclic organic compound featuring a spiro junction between a six-membered oxane ring and a six-membered cyclohexane ring, with an amine functional group at the 4-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Its spirocyclic framework enhances conformational rigidity, which can improve binding specificity in biological systems or stability in synthetic applications .
Properties
IUPAC Name |
1-oxaspiro[5.5]undecan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJGTXDGEXVCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344267-26-0 | |
| Record name | 1-oxaspiro[5.5]undecan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Oxaspiro[5.5]undecan-4-amine involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an amine in the presence of a catalyst can lead to the formation of the desired spiro compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
1-Oxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Oxaspiro[5.5]undecan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecan-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms and metabolic processes, where the compound can act as an inhibitor or activator depending on its specific interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heteroatom Variations
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine
- Structure : Incorporates a phenylmethyl group at the 9-position and replaces one carbon in the spiro system with a nitrogen (azaspiro).
- Molecular Formula : C₁₆H₂₄N₂O.
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
- Structure : Contains two nitrogen atoms (3,9-diazaspiro) and a ketone group at the 2-position.
- Molecular Formula : C₉H₁₆N₂O₂.
- Its synthetic utility is noted in building-block catalogs .
1-Azaspiro[5.5]undecan-4-amine
Analogues with Modified Spiro Systems
1-Oxaspiro[4.5]decane Derivatives
- Structure : Smaller spiro system (4.5 vs. 5.5), reducing ring strain.
- Example : Cyclohexane bisoxirane derivatives isolated from marine fungi exhibit rare natural product frameworks but lack the amine functional group .
- Key Differences : Smaller spiro systems may limit conformational rigidity, impacting binding specificity in biological applications.
1-Oxaspiro[4.4]non-7-en-6-one (Caulerspiros A and B)
- Structure : Features a fused spiro system (4.4) with a ketone and double bond.
- Key Differences: The unsaturated bond introduces planar rigidity, while the ketone enhances electrophilicity.
Functionalized Derivatives
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
- Structure : Combines oxygen and nitrogen heteroatoms (4-azaspiro) with cyclopropyl and phenyl substituents.
- Synthesis : Prepared via automated organic synthesis, yielding diastereomers resolvable by preparative HPLC .
- Key Differences : The cyclopropyl group may enhance metabolic stability, while the phenyl moiety increases aromatic interactions.
1-Oxaspiro[5.5]undecane-4-carboxylic Acid
- Structure : Replaces the amine with a carboxylic acid group.
- Molecular Formula : C₁₁H₁₈O₃.
- Key Differences : The carboxylic acid introduces acidity, enabling salt formation and altering solubility profiles .
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane
- Structure: Features an acetylamino group at the 4-position and a phenyl substituent.
- Molecular Formula: C₁₈H₂₅NO₂.
- Key Differences : The acetylated amine improves stability against oxidation, while the phenyl group enhances hydrophobicity .
Biological Activity
Overview
1-Oxaspiro[5.5]undecan-4-amine is a chemical compound with the molecular formula CHNO and a molecular weight of 169.27 g/mol. Its unique spirocyclic structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on recent findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Specific pathways affected include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It has shown the ability to interact with receptors involved in signal transduction mechanisms, which could affect cellular responses.
Biological Applications
This compound has been investigated for several potential applications:
- Pharmacological Research : Its structure suggests potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes and receptors relevant to various diseases.
- Chemical Synthesis : It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in developing new materials and catalysts.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNO | Unique spirocyclic structure; potential enzyme inhibitor |
| 1-Oxa-9-azaspiro[5.5]undecane | CHNO | Contains nitrogen in the spiro ring; different biological properties |
| 1,3-Dioxane derivatives | Varies | Two oxygen atoms; distinct reactivity |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Research has shown that this compound exhibits significant effects on cell viability and proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways, demonstrating promising results that warrant further investigation.
- Receptor Binding Assays : Preliminary data indicate that this compound may modulate receptor activity related to neurotransmission, highlighting its potential role in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
